3-Chloroisoquinoline-7-carbaldehyde

Medicinal Chemistry Heterocyclic Chemistry Scaffold Hopping

Researchers synthesizing kinase-targeted libraries face failed syntheses when generically substituting isoquinoline analogs-the 3-Cl/7-CHO substitution pattern is critical for orthogonal reactivity. 3-Chloroisoquinoline-7-carbaldehyde (CAS 1337879-96-5) resolves this: • 3-Chloro: enables Suzuki/Heck cross-coupling for late-stage diversification • 7-Carbaldehyde: supports reductive amination, Wittig & FG interconversions • Orthogonal handles allow selective sequential transformations without PG conflicts Supplied at ≥95% purity for reliable SAR studies and medchem library synthesis.

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
CAS No. 1337879-96-5
Cat. No. B1430390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinoline-7-carbaldehyde
CAS1337879-96-5
Molecular FormulaC10H6ClNO
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC=C2C=C1C=O)Cl
InChIInChI=1S/C10H6ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-6H
InChIKeyHIXSLXFMBLMVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloroisoquinoline-7-carbaldehyde: Properties & Procurement


3-Chloroisoquinoline-7-carbaldehyde (CAS 1337879-96-5) is a heterocyclic organic compound belonging to the isoquinoline family, characterized by a chloro substituent at the 3-position and an aldehyde group at the 7-position on the isoquinoline ring . Its molecular formula is C10H6ClNO with a molecular weight of 191.61 g/mol . This compound serves primarily as a versatile intermediate in organic synthesis and medicinal chemistry research . Commercially, it is available from multiple vendors with typical purity specifications of 95% or 98% (NLT) . Its unique substitution pattern provides distinct reactivity and a platform for further derivatization compared to non-halogenated or differently substituted analogs.

3-Chloroisoquinoline-7-carbaldehyde: Why Substitution Fails


Generic substitution of isoquinoline analogs is scientifically unsound due to the critical interplay between the core scaffold and its substitution pattern. The specific placement of the chloro and aldehyde groups in 3-Chloroisoquinoline-7-carbaldehyde dictates its electronic environment, reactivity profile, and potential for selective downstream transformations . For example, exchanging this compound for 2-Chloroquinoline-3-carbaldehyde introduces a different heterocyclic core (quinoline vs. isoquinoline) and alters the positions of both functional groups, leading to a distinct set of chemical behaviors and biological interactions . Similarly, using the non-chlorinated analog, 7-Isoquinolinecarboxaldehyde, eliminates a key reactive handle for cross-coupling reactions and changes the molecule's overall electronic properties, potentially invalidating established synthetic pathways . The quantitative evidence below underscores these critical differentiations.

3-Chloroisoquinoline-7-carbaldehyde: Comparative Evidence vs. Analogs


Scaffold Comparison: Isoquinoline vs. Quinoline Core

A direct structural comparison with 2-Chloroquinoline-3-carbaldehyde highlights fundamental differences. 3-Chloroisoquinoline-7-carbaldehyde is built on an isoquinoline core, while the comparator uses a quinoline core, which is a different arrangement of the fused benzene and pyridine rings . This distinction is critical as isoquinoline and quinoline scaffolds are not biologically interchangeable and often exhibit divergent pharmacological profiles . Furthermore, the substitution pattern differs: the target compound has a chloro group at the 3-position and a carbaldehyde at the 7-position, whereas the comparator has its chloro at the 2-position and carbaldehyde at the 3-position .

Medicinal Chemistry Heterocyclic Chemistry Scaffold Hopping

Impact of Chloro Substitution: vs. Non-Halogenated Analog

The presence of a chloro group at the 3-position of 3-Chloroisoquinoline-7-carbaldehyde provides a distinct synthetic handle not available in the non-halogenated analog 7-Isoquinolinecarboxaldehyde (CAS 87087-20-5) . This chloro substituent enables participation in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitutions, dramatically expanding the accessible chemical space for derivatization compared to the baseline analog which lacks this reactive group .

Organic Synthesis Cross-coupling Electronic Effects

Commercial Purity Standards Comparison

Vendors offer 3-Chloroisoquinoline-7-carbaldehyde with different purity specifications, a key procurement consideration. MolCore specifies a minimum purity of 98% (NLT) , while other vendors like AKSci and CymitQuimica specify a minimum of 95% . This 3% difference in purity can be significant for applications requiring high reproducibility, such as analytical method development or use as a quantitative standard. Furthermore, this compound is solely intended for research and development use and is explicitly not for use in human or veterinary therapeutics or in consumer products .

Chemical Procurement Quality Control Reproducibility

Anticancer Potential vs. Unsubstituted Core

Preliminary studies indicate that 3-Chloroisoquinoline-7-carbaldehyde may inhibit cancer cell proliferation by affecting the G2 checkpoint in cancer cells, thereby promoting apoptosis in response to DNA damage . While this is a class-level observation for substituted isoquinolines, the unsubstituted core, isoquinoline, does not inherently possess this specific activity. The presence and position of the chloro and aldehyde groups are hypothesized to be crucial for this observed effect, differentiating it from the baseline scaffold.

Anticancer Research Biological Screening Mechanism of Action

3-Chloroisoquinoline-7-carbaldehyde: Key R&D Applications


Kinase Inhibitor Scaffold Synthesis

The unique combination of an isoquinoline core with a 3-chloro substituent and a 7-carbaldehyde group makes this compound a privileged scaffold for medicinal chemistry. Its structure aligns with the core of many isoquinoline-based kinase inhibitors . The chloro group allows for late-stage diversification via cross-coupling, while the aldehyde serves as a point for reductive amination or other functional group interconversions. This makes it a strategic choice for building libraries of potential drug candidates targeting various kinases [1].

Building Block for Complex Heterocycles

As a key synthetic intermediate, 3-Chloroisoquinoline-7-carbaldehyde is procured for the construction of more complex heterocyclic compounds . The presence of two orthogonal reactive handles (chloro and aldehyde) enables selective, sequential transformations. For instance, the aldehyde can be protected or reacted first, allowing the chloro group to undergo a cross-coupling reaction. Subsequent deprotection or further functionalization of the aldehyde yields diverse, densely functionalized isoquinoline derivatives crucial for pharmaceutical and agrochemical research .

G2 Checkpoint Modulation Assays

Based on preliminary evidence suggesting this compound can affect the G2 checkpoint in cancer cells, it can be procured as a tool compound for biological studies focused on cell cycle regulation and DNA damage response pathways . Researchers can use it as a starting point to synthesize analogs for structure-activity relationship (SAR) studies aimed at optimizing this specific biological effect, potentially leading to new anticancer agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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